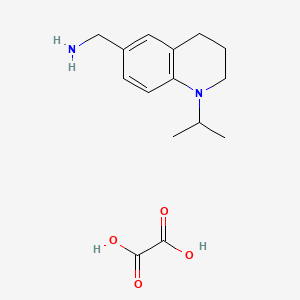
C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
Vue d'ensemble
Description
C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Molecular Formula : C₁₅H₂₂N₂O₄
Molecular Weight : 308.37 g/mol
CAS Number : 1301739-72-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may influence enzyme activity and protein interactions, leading to alterations in metabolic pathways. Although the exact molecular mechanisms remain to be fully elucidated, preliminary studies suggest it may modulate neurotransmitter systems and exhibit antioxidant properties.
1. Neuroprotective Effects
Research indicates that compounds related to tetrahydroquinoline structures can have neuroprotective effects. For instance, studies have shown that tetrahydroquinoline derivatives can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing cellular antioxidant defenses.
2. Antioxidant Activity
This compound exhibits significant antioxidant activity. This is crucial in preventing cellular damage caused by oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
3. Potential Antimicrobial Properties
Some studies have suggested that similar compounds may possess antimicrobial properties. The exact efficacy against specific pathogens remains under investigation but indicates potential for development in pharmacological applications.
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rodent models of neurodegeneration, administration of this compound resulted in a significant reduction in markers of oxidative stress and improved behavioral outcomes compared to control groups.
Case Study 2: Antioxidant Efficacy
A study evaluating the antioxidant capacity of various compounds found that this compound significantly reduced lipid peroxidation levels in vitro when tested against reactive oxygen species (ROS).
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| C-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate | N-methyl vs N-isopropyl | Similar neuroprotective effects |
| C-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-propylmethanamine oxalate | N-propyl vs N-isopropyl | Potentially lower activity due to steric hindrance |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound to better understand its pharmacological potential. The synthesis involves cyclization and methylation processes leading to the formation of the tetrahydroquinoline core followed by salt formation with oxalic acid.
Propriétés
IUPAC Name |
oxalic acid;(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-10(2)15-7-3-4-12-8-11(9-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,8,10H,3-4,7,9,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMCTLRWEZRZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















